molecular formula C17H25N2O5P B13467076 tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate

tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate

Cat. No.: B13467076
M. Wt: 368.4 g/mol
InChI Key: XQBYWARNKFISPW-UHFFFAOYSA-N
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Description

This compound is a benzodiazole derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a diethoxyphosphorylmethyl substituent. The Boc group is commonly used to protect amines during multi-step syntheses, while the phosphoryl moiety may enhance solubility or enable coordination chemistry. Benzodiazoles are heterocyclic scaffolds with applications in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., luminescent materials) .

Properties

Molecular Formula

C17H25N2O5P

Molecular Weight

368.4 g/mol

IUPAC Name

tert-butyl 2-(diethoxyphosphorylmethyl)benzimidazole-1-carboxylate

InChI

InChI=1S/C17H25N2O5P/c1-6-22-25(21,23-7-2)12-15-18-13-10-8-9-11-14(13)19(15)16(20)24-17(3,4)5/h8-11H,6-7,12H2,1-5H3

InChI Key

XQBYWARNKFISPW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=CC=CC=C2N1C(=O)OC(C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate typically involves the reaction of benzodiazole derivatives with tert-butyl and diethoxyphosphoryl reagents. One common method includes the use of tert-butyl diethylphosphonoacetate as a reactant, which undergoes a series of reactions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted benzodiazoles .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .

Mechanism of Action

The mechanism of action of tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in binding interactions with enzymes or receptors, modulating their activity. The benzodiazole ring may also contribute to the compound’s overall biological activity by interacting with nucleic acids or proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Features Potential Applications
tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate Boc-protected benzodiazole with phosphoryl group Catalysis, drug delivery
tert-butyl 2-[4-(trifluoromethyl)benzyl]hydrazinecarboxylate () Boc-protected hydrazine with trifluoromethylbenzyl group Agrochemical intermediates
4-[(2-chloropyridin-4-yl)methyl]-1-methylazepane () Azepane scaffold with chloropyridylmethyl substituent Neurological drug candidates
3,4-Difluorophenylglyoxal hydrate () Difluorophenyl glyoxal hydrate Fluorinated building blocks for synthesis

Key Differences

Functional Groups :

  • The target compound’s phosphoryl group distinguishes it from hydrazinecarboxylates () or azepane derivatives. Phosphoryl groups can engage in hydrogen bonding or metal coordination, influencing reactivity .
  • Compared to trifluoromethylbenzyl derivatives (), the diethoxyphosphoryl group may offer better hydrolytic stability but lower lipophilicity.

Synthetic Utility: Boc-protected benzodiazoles (target compound) are likely intermediates in peptide or organophosphorus chemistry, whereas hydrazinecarboxylates () are precursors for heterocycle formation.

Biological Activity

Tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate (CAS Number: 1836157-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25N2O5P
  • Molecular Weight : 368.3646 g/mol
  • SMILES Representation : CCOP(=O)(Cc1nc2c(n1C(=O)OC(C)(C)C)cccc2)OCC

The compound features a benzodiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)12G2/M phase arrest
HeLa (Cervical)18Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism may involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve cognitive function. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Study on Cancer Cell Lines

In a study published in a peer-reviewed journal, researchers treated MCF-7 and A549 cells with varying concentrations of this compound. The study found a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.

Neuroprotective Study in Rodents

A recent animal study investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved memory retention in maze tests compared to the control group. Additionally, histological analysis revealed reduced amyloid plaque formation in the brains of treated mice.

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